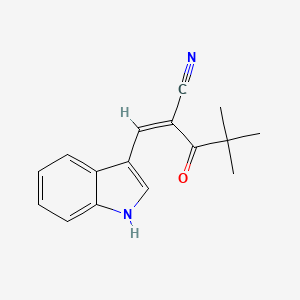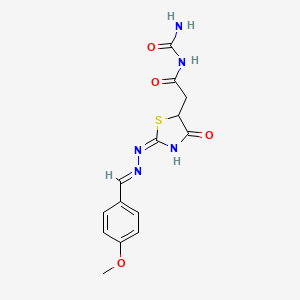
2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride, also known as 2C-B, is a synthetic compound belonging to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1974. This compound is primarily known for its psychoactive properties and has been used both recreationally and in scientific research .
作用機序
Target of Action
The primary targets of 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes .
Mode of Action
This compound interacts with its targets by acting as a partial agonist This partial activation can lead to changes in the cell’s function, affecting various physiological and psychological processes .
Biochemical Pathways
Given its interaction with serotonin receptors, it is likely that it impacts the serotonergic pathways in the brain . These pathways are involved in mood regulation, sleep, appetite, and other functions .
Result of Action
It is known to produce analgesia, numbness, and reduction of physical feeling . It also induces behavioral, neurochemical, and electrophysiological changes similar to other psychedelics, entactogens, and stimulants .
生化学分析
Biochemical Properties
2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride is known to avidly bind and activate serotonin receptors . It has a Ki value of 2.2 and 2.8 nM for 5-HT2A and 5-HT2C receptors, respectively .
Cellular Effects
The compound is known to have effects on various types of cells and cellular processes. It is known to interact with 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A in humans . The specific effects of this compound on cell signaling pathways, gene expression, and cellular metabolism are not fully characterized .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in water .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride typically begins with 2,5-dimethoxybenzaldehyde. The key steps involve:
Reduction: Reduction of the resulting bromo compound to form the corresponding alcohol.
Amination: Conversion of the alcohol to the amine through reductive amination.
Industrial Production Methods
Industrial production methods for this compound are not widely documented due to its classification as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form the corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the aromatic ring .
科学的研究の応用
2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study the effects of substituents on the reactivity of phenethylamines.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Explored for potential therapeutic uses in psychotherapy and treatment of certain mental health conditions.
類似化合物との比較
Similar Compounds
2C-I (2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine): Similar structure but with an iodine atom instead of bromine.
2C-E (2-(4-Ethyl-2,5-dimethoxyphenyl)ethanamine): Similar structure but with an ethyl group instead of bromine.
2C-T-2 (2-(4-Ethylthio-2,5-dimethoxyphenyl)ethanamine): Similar structure but with an ethylthio group instead of bromine.
Uniqueness
2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenethylamines. Its combination of bromine and methoxy groups contributes to its unique interaction with serotonin receptors and its psychoactive effects .
特性
IUPAC Name |
2-(4-bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-13-8-5-7(3-4-12)6-9(14-2)10(8)11;/h5-6H,3-4,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAZQHQOCIXVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2700021.png)


![N-cyclopentyl-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2700025.png)
![3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2700026.png)


![3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2700031.png)


![1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride](/img/structure/B2700037.png)

![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2700042.png)
![1-(2-METHOXYPHENYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE](/img/structure/B2700044.png)
